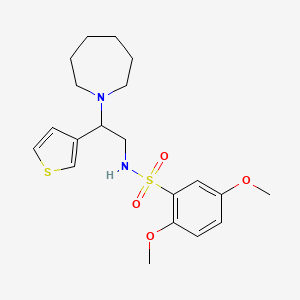

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is a chemical entity that appears to be related to sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonamide compounds. For instance, the first paper discusses the N-alkylation of 2-azidobenzenesulfonamide, which is a key step in the synthesis of various sulfonamide derivatives . The second paper describes the synthesis of a bi-triazole precursor, which is another example of the diverse chemistry involving sulfonamide groups .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves N-alkylation reactions. In the first paper, N-alkylation of 2-azidobenzenesulfonamide with an alkyl halide leads to the formation of an N-alkyl sulfonamide, which can further undergo intramolecular reactions to form complex heterocyclic structures . The second paper outlines a two-step synthesis of a bi-triazole precursor starting from an amino alcohol, leading to a sulfonamide with azide functional groups . These methods could potentially be adapted for the synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various aromatic or aliphatic systems. In the context of the provided papers, NMR, IR spectroscopy, and elemental analysis are used to establish the chemical structures of the synthesized compounds . These techniques would be essential in analyzing the molecular structure of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, ensuring the correct attachment of the azepan (a seven-membered heterocyclic ring), thiophene, and dimethoxybenzene moieties to the sulfonamide core.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be quite diverse. The first paper indicates that after N-alkylation, the sulfonamide can participate in intramolecular aminohydroxylation, leading to the formation of complex heterocycles . The presence of azide groups in the compounds discussed in the second paper suggests that these moieties could be used in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings . These reactions could be relevant when considering the reactivity of the azepan and thiophene groups in the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as azides, amines, and ethers, can affect properties like solubility, melting point, and reactivity. The papers do not provide specific data on these properties, but techniques such as NMR and IR spectroscopy can give insights into the electronic environment of the molecules, which is related to their chemical behavior . The azepan and thiophene rings, along with the dimethoxy groups, would contribute to the overall polarity and potential hydrogen bonding capability of the compound, affecting its solubility and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Azepane-Based Compounds in Drug Discovery

Azepane-based compounds have demonstrated a variety of pharmacological properties due to their structural diversity, making them valuable for discovering new therapeutic agents. Azepane derivatives are recognized for their potential in treating numerous diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. They serve as a foundation for the development of drugs with optimized activity and selectivity, highlighting the importance of azepane in medicinal chemistry and drug design (Gao-Feng Zha et al., 2019).

Thiophene-Substituted Compounds in Medicinal Chemistry

Thiophene-substituted compounds are crucial in drug design, acting as bioactive molecules. The incorporation of thiophene rings into purine and pyrimidine nucleobases, nucleosides, and their analogues has shown significant medicinal potential. These modifications have led to compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underscores the role of thiophene as a versatile building block in the development of bioactive compounds with potential therapeutic applications (T. Ostrowski, 2022).

Dimethoxybenzenesulfonamide in Synthetic Chemistry

Dimethoxybenzenesulfonamide and its derivatives play a significant role in synthetic chemistry, particularly in the development of novel protecting groups. These groups are fundamental in the synthesis of complex molecules, offering pathways to regulate the reactivity of functional groups and facilitate multistep synthesis processes. The exploration of dimethoxybenzenesulfonamide derivatives in the context of protecting groups indicates their potential utility in advancing synthetic methodologies and the creation of novel compounds for various applications (B. Amit et al., 1974).

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-25-17-7-8-19(26-2)20(13-17)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBKOIVXTMPYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)

![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2520678.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2520680.png)